3-(1-Aminocyclopropyl)-2-propenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

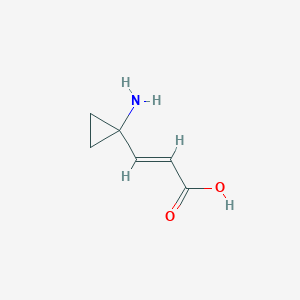

3-(1-Aminocyclopropyl)-2-propenoic acid (ACPA) is a compound that has been widely studied for its potential therapeutic applications. It is an analog of glutamic acid and has been found to selectively activate the metabotropic glutamate receptor subtype 5 (mGluR5).

Aplicaciones Científicas De Investigación

3-(1-Aminocyclopropyl)-2-propenoic acid has been studied extensively for its potential therapeutic applications. It has been found to be a potent and selective activator of mGluR5, which is involved in various physiological processes such as learning and memory, pain perception, and drug addiction. 3-(1-Aminocyclopropyl)-2-propenoic acid has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It has also been found to have analgesic effects in animal models of chronic pain.

Mecanismo De Acción

3-(1-Aminocyclopropyl)-2-propenoic acid selectively activates mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. Activation of mGluR5 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC)-protein kinase C (PKC) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)-Akt pathway. These pathways are involved in various physiological processes such as synaptic plasticity, neuroprotection, and cell survival.

Biochemical and Physiological Effects:

3-(1-Aminocyclopropyl)-2-propenoic acid has been found to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as glutamate, dopamine, and noradrenaline. It has also been found to increase the expression of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). 3-(1-Aminocyclopropyl)-2-propenoic acid has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to have antioxidant effects by reducing the production of reactive oxygen species (ROS).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-(1-Aminocyclopropyl)-2-propenoic acid has several advantages for lab experiments. It is a selective activator of mGluR5, which allows for the study of specific downstream signaling pathways. It is also a potent activator of mGluR5, which allows for the study of its effects at low concentrations. However, 3-(1-Aminocyclopropyl)-2-propenoic acid has some limitations for lab experiments. It is not orally bioavailable and must be administered through injection. It also has a short half-life and must be administered frequently.

Direcciones Futuras

There are several future directions for the study of 3-(1-Aminocyclopropyl)-2-propenoic acid. One direction is the development of more potent and selective activators of mGluR5. Another direction is the study of the effects of 3-(1-Aminocyclopropyl)-2-propenoic acid on other physiological processes such as inflammation and oxidative stress. The development of more effective delivery methods for 3-(1-Aminocyclopropyl)-2-propenoic acid is also an important future direction. Finally, the translation of 3-(1-Aminocyclopropyl)-2-propenoic acid into clinical applications for the treatment of neurological disorders is an important future direction.

Métodos De Síntesis

3-(1-Aminocyclopropyl)-2-propenoic acid can be synthesized through a multistep process involving the reaction of cyclopropane carboxylic acid with diethylamine and then with acryloyl chloride. The resulting product is then treated with hydrogen chloride to obtain 3-(1-Aminocyclopropyl)-2-propenoic acid in its hydrochloride salt form.

Propiedades

Número CAS |

103500-27-2 |

|---|---|

Nombre del producto |

3-(1-Aminocyclopropyl)-2-propenoic acid |

Fórmula molecular |

C13H20Cl2N2O |

Peso molecular |

127.14 g/mol |

Nombre IUPAC |

(E)-3-(1-aminocyclopropyl)prop-2-enoic acid |

InChI |

InChI=1S/C6H9NO2/c7-6(3-4-6)2-1-5(8)9/h1-2H,3-4,7H2,(H,8,9)/b2-1+ |

Clave InChI |

ZVPGNTVIPBYUKE-OWOJBTEDSA-N |

SMILES isomérico |

C1CC1(/C=C/C(=O)O)N |

SMILES |

C1CC1(C=CC(=O)O)N |

SMILES canónico |

C1CC1(C=CC(=O)O)N |

Sinónimos |

3-(1-aminocyclopropyl)-2-propenoic acid 3-ACPPA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)

![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)

![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)

![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)